
Clidinium bromide
Vue d'ensemble
Description
Clidinium bromide is an anticholinergic compound, specifically a muscarinic antagonist. It is commonly used to alleviate symptoms of cramping and abdominal pain by decreasing stomach acid and slowing intestinal movement. This compound is often prescribed in combination with chlordiazepoxide, a benzodiazepine derivative, under brand names such as Normaxin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clidinium bromide can be synthesized through a series of chemical reactions involving the esterification of quinuclidinyl benzilate. The process typically involves the reaction of 3-quinuclidinol with benzilic acid in the presence of a suitable catalyst to form the ester, followed by quaternization with methyl bromide to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, adhering to stringent pharmaceutical standards .
Analyse Des Réactions Chimiques
Hydrolysis Reactions
Clidinium bromide contains an ester bond derived from benzilic acid and 3-hydroxy-1-methyl-1-azoniabicyclo[2.2.2]octane. This ester linkage undergoes hydrolysis under acidic or alkaline conditions, yielding benzilic acid and the quinuclidinol derivative (Figure 1).
Conditions and Products:
Condition | Reaction Pathway | Products |
---|---|---|
Acidic (e.g., HCl) | Ester hydrolysis | Benzilic acid + Quaternary ammonium ion |
Alkaline (e.g., NaOH) | Saponification | Benzilate salt + 3-quinuclidinol |
The hydrolysis rate increases at elevated temperatures or extreme pH levels, as observed in stability studies for pharmaceutical formulations .
Thermal Decomposition
At temperatures exceeding 240.5°C (melting point), this compound decomposes into hazardous gases, including:
Decomposition Product | Hazard Class |
---|---|
Carbon monoxide (CO) | Toxic, flammable |
Nitrogen oxides (NOx) | Oxidizing, corrosive |
Hydrogen bromide (HBr) | Corrosive, irritant |
Thermogravimetric analysis (TGA) confirms mass loss beginning at 240°C, aligning with structural breakdown .
Reactivity with Oxidizing Agents
This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), releasing toxic gases such as bromine (Br₂) and nitrogen dioxide (NO₂). These reactions pose explosion risks under uncontrolled conditions .
Example Reaction:
Anion Exchange Reactions
As a bromide salt, clidinium can participate in metathesis reactions with anions like chloride or sulfate:
Silver nitrate precipitates bromide ions, forming clidinium nitrate—a reaction utilized in analytical quantification .
Stability in Pharmaceutical Formulations
In combination drugs (e.g., with chlordiazepoxide), this compound remains stable under controlled pH (4–6) and ambient temperatures. Degradation accelerates in alkaline solutions (>pH 8) or when exposed to UV light, necessitating protective packaging .
Key Stability Parameters:
Factor | Effect on Stability |
---|---|
pH > 8 | Rapid hydrolysis (>10% degradation) |
UV light exposure | Photolytic decomposition |
High humidity | Deliquescence and hydrolysis |
Toxicological Degradation Pathways
Metabolic breakdown in vivo involves hepatic esterases cleaving the ester bond, producing inactive metabolites excreted renally. This pathway minimizes systemic toxicity but underscores the compound's short half-life (2–4 hours) .
This compound’s reactivity is governed by its ester and quaternary ammonium structure, with hydrolysis, thermal decomposition, and redox interactions being predominant. These properties inform its handling protocols in industrial and clinical settings .
Applications De Recherche Scientifique
Pharmacological Applications
Clidinium bromide functions as an anticholinergic agent, providing relief from gastrointestinal spasms. It is often prescribed in combination with chlordiazepoxide, which offers anxiolytic effects, making this combination particularly effective for patients suffering from anxiety-related gastrointestinal issues.
Treatment of Irritable Bowel Syndrome
This compound is commonly used in the management of irritable bowel syndrome (IBS). A study indicated that the combination of clidinium and chlordiazepoxide significantly improved dyspeptic symptoms and quality of life in patients with functional dyspepsia compared to placebo .
- Efficacy Data:
- Therapeutic Gain: Approximately 36% improvement over placebo.
- Quality of Life Improvement: Significant decrease in SF-NDI scores from baseline at week 4.
Use in Combination Therapy
This compound has been evaluated as an add-on therapy to proton pump inhibitors (PPIs) for patients unresponsive to standard treatments. In a randomized controlled trial, the addition of clidinium-C to PPI therapy resulted in a notable decrease in abdominal pain and stool abnormalities without affecting the eradication rate of Helicobacter pylori .
Treatment Group | Abdominal Pain Reduction | Stool Abnormality Reduction |
---|---|---|
PPI Only | Baseline | Baseline |
PPI + Clidinium-C | Significant Reduction | Significant Reduction |
Analytical Applications
This compound is also utilized in various analytical methods to quantify its presence in pharmaceuticals. Several studies have developed high-performance liquid chromatography (HPLC) methods for its determination alongside other compounds.
HPLC Method Development
A sensitive reverse-phase HPLC method has been established for the simultaneous estimation of this compound and chlordiazepoxide in pharmaceutical formulations. This method demonstrated high precision and sensitivity, making it suitable for quality control in pharmaceutical industries .
- Key Parameters:
Parameter | This compound | Chlordiazepoxide |
---|---|---|
Theoretical Plates (N) | 4174 | 6598 |
Resolution Factor (R) | 2.59 | 5.19 |
% RSD for Seven Injections | 0.28 | 0.27 |
Case Studies
Several case studies highlight the clinical implications and potential adverse effects associated with this compound use.
Accidental Overdose Cases
A notable case reported an accidental overdose of this compound leading to antimuscarinic toxicity symptoms such as dilated pupils and tachycardia . This underscores the importance of monitoring dosages, especially when combined with other medications like chlordiazepoxide.
Adverse Reactions
Another case study documented acute thrombocytopenic purpura occurring during treatment with chlordiazepoxide and this compound . Such adverse effects necessitate careful patient selection and monitoring during therapy.
Mécanisme D'action
Clidinium bromide exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to the relaxation of smooth muscles and a decrease in biliary tract secretions . The primary molecular targets are the M1 muscarinic receptors .
Comparaison Avec Des Composés Similaires
Dicyclomine: Another anticholinergic used for similar gastrointestinal conditions.
Hyoscyamine: An antispasmodic that also targets muscarinic receptors.
Atropine: A well-known anticholinergic with broader applications.
Comparison: Clidinium bromide is unique in its combination with chlordiazepoxide, which provides both anticholinergic and anxiolytic effects. This combination is particularly effective in treating gastrointestinal disorders with an emotional component, such as irritable bowel syndrome .
Activité Biologique
Clidinium bromide is an anticholinergic medication primarily used in combination with chlordiazepoxide for the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS). This compound exhibits significant biological activity through its mechanism as a muscarinic antagonist, providing relief from abdominal spasms and associated symptoms. This article explores the biological activity of this compound, including its pharmacological effects, clinical efficacy, and safety profile, supported by data tables and case studies.
Pharmacological Profile
Mechanism of Action
this compound functions as a muscarinic receptor antagonist, inhibiting the action of acetylcholine at parasympathetic sites in smooth muscle. This leads to decreased gastrointestinal motility and secretion, effectively alleviating symptoms associated with spastic colon and other gastrointestinal disorders .
Pharmacodynamics
The anticholinergic properties of this compound result in:
- Reduced gastric acid secretion : By blocking muscarinic receptors in the stomach.
- Decreased gastrointestinal motility : Leading to reduced cramping and pain associated with IBS.
- Antisecretory effects : Helping to manage excessive salivation and other secretory responses .
Clinical Efficacy
Case Studies and Clinical Trials
-
Efficacy in Functional Dyspepsia :
A randomized controlled trial assessed the efficacy of clidinium/chlordiazepoxide in patients with refractory functional dyspepsia. The results indicated a significant reduction in overall symptoms compared to placebo, with a therapeutic gain of approximately 36% over placebo. The response rate improved over time, highlighting the compound's effectiveness in managing gastrointestinal symptoms .Parameter Clidinium/Chlordiazepoxide (n=37) Placebo (n=36) P-value Overall symptoms (Week 4) 16.51 ± 5.58 26.75 ± 10.50 <0.001 Epigastric pain (Week 4) 2.51 ± 1.17 4.14 ± 1.84 <0.001 -
Accidental Overdose Case :
A case report documented an accidental overdose of this compound leading to antimuscarinic toxicity characterized by dilated pupils and tachycardia, emphasizing the need for caution in its use . -
Combination Therapy :
In a study comparing triple therapy for Helicobacter pylori eradication, the addition of clidinium-C significantly decreased abdominal pain and stool abnormalities without affecting eradication rates, showcasing its utility in combination therapies .
Safety Profile
Adverse Effects
While this compound is generally well-tolerated, it can cause side effects typical of anticholinergic agents, including:
- Dry mouth
- Blurred vision
- Constipation
- Urinary retention
A notable case involved acute thrombocytopenic purpura associated with chlordiazepoxide-clidinium therapy, highlighting potential hematological risks .
Propriétés
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEGFOKQMZHVOW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7020-55-5 (Parent) | |
Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022835 | |
Record name | Clidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3485-62-9 | |
Record name | Clidinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3485-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLIDINIUM BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clidinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Clidinium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZQW5JF1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.